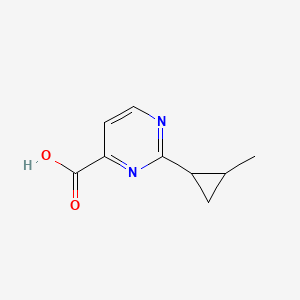![molecular formula C11H12FN B13201054 1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13201054.png)
1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a fluorophenyl group attached to a bicyclic azabicyclohexane core, which contributes to its distinct chemical behavior.
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction is technically challenging due to the need for special equipment and glassware. it provides an efficient route to access the desired bicyclic structure. The reaction conditions often involve the use of solvents like acetone and photoinitiators to facilitate the cycloaddition process .
Analyse Chemischer Reaktionen
1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Cycloaddition: The bicyclic core can participate in further cycloaddition reactions to form more complex structures.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of bioactive molecules, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: Its unique bicyclic structure makes it a valuable component in the design of new materials with specific properties, such as increased rigidity and stability.
Biological Studies: The compound is used in studies exploring the interactions between small molecules and biological targets, aiding in the understanding of molecular mechanisms.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the bicyclic core provides structural rigidity, which can influence the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane can be compared to other bicyclic compounds, such as:
Bicyclo[1.1.1]pentane: Known for its use as a phenyl isostere, this compound shares some structural similarities but differs in its chemical properties and applications.
Bicyclo[2.2.1]heptane: Another bicyclic structure, often used in the synthesis of complex organic molecules.
Bicyclo[2.2.2]octane: This compound is used in various chemical reactions and has unique properties due to its larger ring size.
These comparisons highlight the uniqueness of 1-(4-Fluorophenyl)-2-azabicyclo[21
Eigenschaften
Molekularformel |
C11H12FN |
|---|---|
Molekulargewicht |
177.22 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C11H12FN/c12-10-3-1-9(2-4-10)11-5-8(6-11)7-13-11/h1-4,8,13H,5-7H2 |
InChI-Schlüssel |
OCFWEUIDLOAGEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(NC2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13200975.png)
![1-(Bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13200976.png)

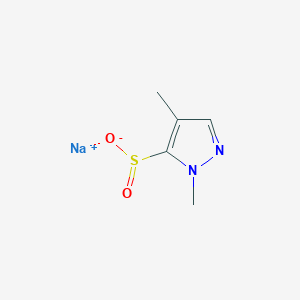
![1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200989.png)
![2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide](/img/structure/B13200992.png)
![3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13201001.png)
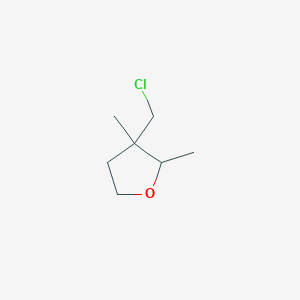
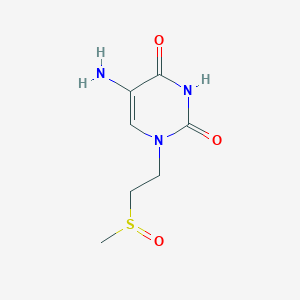

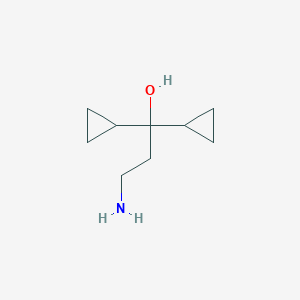
![4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13201028.png)

